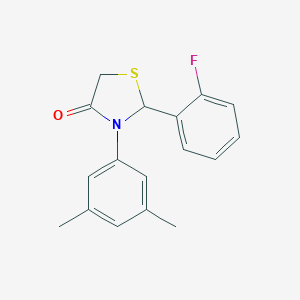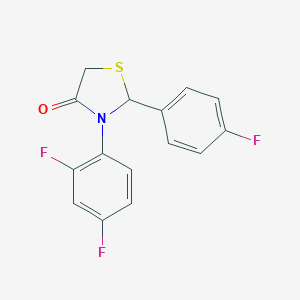
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide, also known as BES, is a sulfonamide compound that has been widely used in scientific research as a protein inhibitor. BES has been shown to have a high affinity for the protein Carbonic Anhydrase II (CAII), which plays an important role in regulating the acid-base balance in the body.
Mécanisme D'action
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide inhibits CAII by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate ions. 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been shown to be a competitive inhibitor of CAII, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide inhibits the activity of CAII in a dose-dependent manner. In vivo studies have shown that 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide can reduce intraocular pressure in animal models of glaucoma, and can also inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a protein inhibitor is its high affinity for CAII, which allows for the selective inhibition of this enzyme. Another advantage is its relatively low toxicity, which makes it a safer alternative to other protein inhibitors. However, one limitation of using 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several future directions for research on 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide. One area of interest is the development of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide analogs with improved solubility and selectivity for CAII. Another area of interest is the use of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a tool for studying the role of CAII in various diseases, such as glaucoma, epilepsy, and cancer. Finally, the potential therapeutic applications of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide as a CAII inhibitor in these diseases should also be explored further.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide involves the reaction of 2-ethoxybenzenesulfonyl chloride with tert-butylamine and potassium bromide in anhydrous dichloromethane. The resulting product is purified by column chromatography to obtain 5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide in high yield and purity.
Applications De Recherche Scientifique
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide has been widely used in scientific research as a protein inhibitor. It has been shown to have a high affinity for Carbonic Anhydrase II (CAII), which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. CAII plays an important role in regulating the acid-base balance in the body, and inhibitors of this enzyme have been studied for their potential therapeutic applications in various diseases, such as glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
5-bromo-N-(tert-butyl)-2-ethoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H18BrNO3S |
Poids moléculaire |
336.25 g/mol |
Nom IUPAC |
5-bromo-N-tert-butyl-2-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-5-17-10-7-6-9(13)8-11(10)18(15,16)14-12(2,3)4/h6-8,14H,5H2,1-4H3 |
Clé InChI |
NVCKEHALANAIOE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)

![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)

![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)